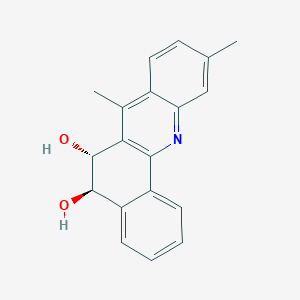
trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine, also known as DDB, is a synthetic compound that has been widely used in scientific research for its unique chemical properties. DDB is a fluorescent intercalating agent that can bind to DNA and RNA molecules, making it a valuable tool for studying nucleic acid structure and function. In
Mécanisme D'action
The mechanism of action of trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine is based on its ability to intercalate between the base pairs of DNA and RNA molecules. This intercalation disrupts the normal hydrogen bonding between the base pairs, resulting in changes in the physical and chemical properties of the nucleic acid. trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine can also induce DNA damage by generating reactive oxygen species and inhibiting topoisomerase activity.
Biochemical and Physiological Effects:
trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine has been shown to have a variety of biochemical and physiological effects, including DNA damage, cell cycle arrest, apoptosis, and oxidative stress. trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine-induced DNA damage can lead to mutations and chromosomal aberrations, which can contribute to cancer development. trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine can also induce cell cycle arrest by activating checkpoint pathways and inhibiting cyclin-dependent kinases. Furthermore, trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine can induce apoptosis by activating caspase enzymes and promoting mitochondrial dysfunction. Finally, trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine can generate reactive oxygen species, leading to oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine in lab experiments include its high sensitivity and specificity for nucleic acid structures, its fluorescent properties, and its ability to intercalate into both DNA and RNA molecules. However, there are also some limitations to using trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine, such as its potential toxicity, its potential interference with other fluorescent dyes, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine in scientific research. One potential area of research is the development of new trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine derivatives with improved solubility, sensitivity, and selectivity. Another potential area of research is the use of trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine in combination with other fluorescent dyes or imaging techniques for multiplexed imaging of nucleic acids and proteins. Additionally, trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine could be used to study the effects of DNA damage and repair on gene expression and epigenetic modifications. Finally, trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine could be used to study the role of nucleic acids in disease development and drug discovery.
Méthodes De Synthèse
The synthesis of trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine involves several steps, including the condensation of 2,6-dimethylbenzaldehyde with 2-nitrobenzaldehyde, reduction of the resulting nitro compound, and cyclization of the intermediate product. The final product is obtained by deprotection of the hydroxyl groups using trifluoroacetic acid. The yield of trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Applications De Recherche Scientifique
Trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine has been widely used in scientific research for its ability to intercalate into DNA and RNA molecules, which allows for the visualization and quantification of nucleic acid structures. trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine is commonly used in gel electrophoresis, fluorescence microscopy, and flow cytometry to study DNA and RNA damage, replication, and transcription. Additionally, trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine has been used as a probe for studying protein-DNA interactions and DNA-binding drugs.
Propriétés
Numéro CAS |
160543-23-7 |
|---|---|
Nom du produit |
trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine |
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
(5R,6R)-7,10-dimethyl-5,6-dihydrobenzo[c]acridine-5,6-diol |
InChI |
InChI=1S/C19H17NO2/c1-10-7-8-12-11(2)16-17(20-15(12)9-10)13-5-3-4-6-14(13)18(21)19(16)22/h3-9,18-19,21-22H,1-2H3/t18-,19-/m1/s1 |
Clé InChI |
QQMATSNWYSTZFH-RTBURBONSA-N |
SMILES isomérique |
CC1=CC2=NC3=C([C@H]([C@@H](C4=CC=CC=C43)O)O)C(=C2C=C1)C |
SMILES |
CC1=CC2=NC3=C(C(C(C4=CC=CC=C43)O)O)C(=C2C=C1)C |
SMILES canonique |
CC1=CC2=NC3=C(C(C(C4=CC=CC=C43)O)O)C(=C2C=C1)C |
Autres numéros CAS |
160543-23-7 |
Synonymes |
TRANS-5,6-DIHYDRO-5,6-DIHYDROXY-7,10-DIMETHYLBENZ[C]ACRIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



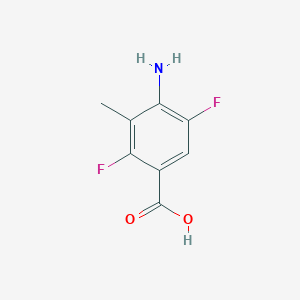
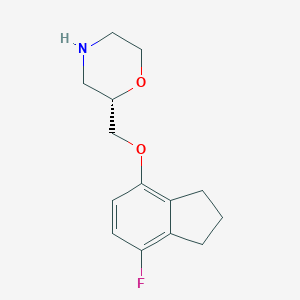
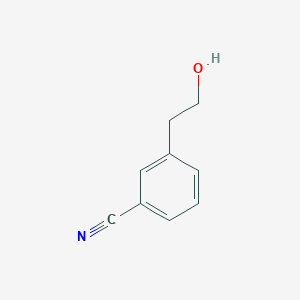
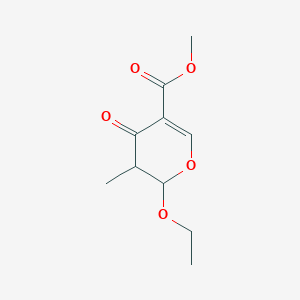
![1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-](/img/structure/B60618.png)
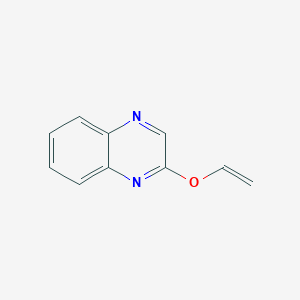
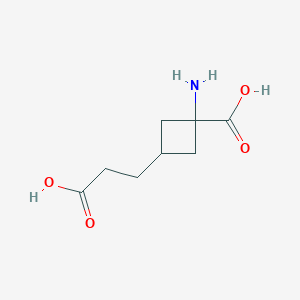


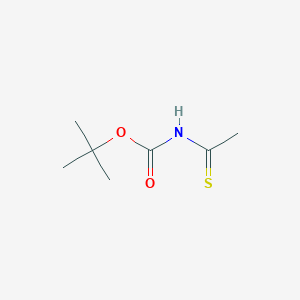
![5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B60631.png)
![Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B60632.png)
![6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B60634.png)
![methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B60639.png)